2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile

HIV-1 RNase H inhibition Antiretroviral drug discovery FRET-based high-throughput screening

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile (CAS 60989-51-7) is a low-molecular-weight (148.16 Da) 2H-pyran heterocycle bearing a 2-imino substituent, a 3-carbonitrile group, and methyl groups at positions 4 and 6. It belongs to the 2-imino-2H-pyran-3-carbonitrile class, which is structurally distinct from the more widely studied 2-amino-4H-pyran-3-carbonitrile tautomers.

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 60989-51-7
Cat. No. B2690588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile
CAS60989-51-7
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESCC1=CC(=C(C(=N)O1)C#N)C
InChIInChI=1S/C8H8N2O/c1-5-3-6(2)11-8(10)7(5)4-9/h3,10H,1-2H3
InChIKeyAWQLIMXWHWWNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile (CAS 60989-51-7): Procurement-Grade Heterocyclic Building Block and HIV-1 RNase H Inhibitor Candidate


2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile (CAS 60989-51-7) is a low-molecular-weight (148.16 Da) 2H-pyran heterocycle bearing a 2-imino substituent, a 3-carbonitrile group, and methyl groups at positions 4 and 6 . It belongs to the 2-imino-2H-pyran-3-carbonitrile class, which is structurally distinct from the more widely studied 2-amino-4H-pyran-3-carbonitrile tautomers. The compound has been deposited in the MLSMR screening collection (MLS000055466, SMR000065973) and was identified as a confirmed hit in the NIH MLSCN HIV-1 RT-RNase H high-throughput screening campaign, exhibiting an IC50 of 298 nM in a fluorescence resonance energy transfer (FRET)-based dose-response assay [1]. It is commercially available from multiple vendors at ≥98% purity and is supplied for research and further manufacturing use .

Why Generic 2-Amino-4H-pyran or 2-Oxo-2H-pyran Analogs Cannot Replace 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile (CAS 60989-51-7) in Research Applications


The 2-imino-2H-pyran-3-carbonitrile scaffold is chemically and functionally non-interchangeable with its 2-amino-4H-pyran tautomers or 2-oxo-2H-pyran congeners. DFT computational studies (B3LYP/aug-cc-pVDZ) have demonstrated that the ring-chain tautomerism of 2-imino-2H-pyran derivatives is governed by specific solvent-solute interactions that stabilize the open-chain isomer, and the relative stability of the 2-imino-2H-pyran form versus the 2-pyridone tautomer is highly sensitive to the nature and position of substituents on the pyran ring [1]. The 2-imino group provides a distinct hydrogen-bonding pharmacophore (one H-bond donor, three H-bond acceptors) compared with the 2-amino (two H-bond donors) or 2-oxo (zero H-bond donors) variants, fundamentally altering target engagement potential. In the specific context of HIV-1 RT-RNase H inhibition, the 2-imino-4,6-dimethyl-2H-pyran-3-carbonitrile chemotype (IC50 = 298 nM) represents a structurally confirmed hit from the NIH MLSCN screening program, whereas the corresponding 2-amino-4H-pyran tautomer has not been reported to exhibit equivalent activity in the same assay system [2]. Generic substitution without experimental validation of tautomeric identity and biological equivalence therefore carries a high risk of obtaining a chemically and pharmacologically distinct entity.

Quantitative Differentiation Evidence for 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile (CAS 60989-51-7) vs. Closest Analogs


HIV-1 RT-Associated Ribonuclease H (RNase H) Inhibitory Activity: Confirmed Hit vs. Reference Inhibitors

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile (CID 2369439) was tested as part of the NIH MLSCN high-throughput screening program (XO1 MH077605, University of Pittsburgh) and confirmed as an active inhibitor of HIV-1 RT-associated RNase H in a 10-point IC50 dose-response assay. The compound exhibited an IC50 of 298 nM at pH 8.0 and 2°C in a FRET-based assay using a fluorescein-labeled RNA/DABCYL-labeled DNA duplex substrate [1]. For cross-study context, the well-characterized HIV-1 RNase H inhibitor β-thujaplicinol has a reported IC50 of 200 nM in a comparable in vitro RNase H assay [2], while 2-hydroxyisoquinoline-1,3(2H,4H)-dione exhibits an IC50 of approximately 430 nM against the isolated RNase H domain [3]. The 298 nM IC50 of the target compound thus falls within the moderate potency range of validated RNase H inhibitor chemotypes, and its distinct 2-imino-2H-pyran-3-carbonitrile scaffold offers a structurally novel starting point for medicinal chemistry optimization compared to the tropolone- and isoquinolinedione-based inhibitor classes.

HIV-1 RNase H inhibition Antiretroviral drug discovery FRET-based high-throughput screening Reverse transcriptase

Tautomeric Identity: Stabilized 2-Imino-2H-pyran Form vs. 2-Amino-4H-pyran Tautomer in Synthetic and Biological Contexts

DFT calculations at the B3LYP/aug-cc-pVDZ level of theory have established that the ring-chain tautomerism of 2-imino-2H-pyran derivatives is highly dependent on substituent patterns and solvent environment, with specific intermolecular interactions between hydroxyl groups of open-chain isomers and solvent molecules (DMSO or acetone) governing the stabilization of the open form [1]. Critically, in the classic synthesis of 2-amino-4H-pyran-3-carbonitriles, the 2-imino-2H-pyran form is the initial cyclization product that subsequently undergoes a tautomeric shift to the thermodynamically more stable 2-amino-4H-pyran form [2]. The 4,6-dimethyl substitution pattern on the target compound distinguishes it from the more common 4-aryl-6-methyl-substituted analogs, as the absence of a 4-aryl group removes a conjugation pathway that typically drives tautomerization toward the 2-amino-4H-pyran form. This implies that 2-imino-4,6-dimethyl-2H-pyran-3-carbonitrile may exhibit greater stability in the 2-imino-2H-pyran tautomeric state compared to 4-aryl-substituted congeners, although direct experimental tautomeric ratio data for the target compound have not been published.

Tautomerism 2H-pyran vs 4H-pyran Heterocyclic chemistry DFT computational modeling

Physicochemical Profile: Compact, Rigid Scaffold with Favorable Drug-Likeness Parameters for Fragment-Based Screening

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile possesses a physicochemical profile that meets key fragment-likeness criteria: molecular weight of 148.16 Da (well below the typical fragment cutoff of 300 Da), calculated LogP of 0.68 (ACD/LogP) to 1.65 (KowWIN estimate), topological polar surface area (TPSA) of 60.78 Ų, and zero rotatable bonds . The compound has three hydrogen-bond acceptors (the imino nitrogen, the nitrile nitrogen, and the pyran oxygen) and one hydrogen-bond donor (the imino NH), providing a balanced H-bond pharmacophore. Compared to 4,6-dimethyl-2H-pyran-2-one (CAS 675-09-2, MW 124.14, LogP ~0.5, zero H-bond donors), the target compound offers both a nitrile group (additional H-bond acceptor and dipole) and an imino group (H-bond donor and acceptor), substantially expanding its capacity for directional intermolecular interactions [1]. The absence of rotatable bonds confers conformational rigidity (0 rotatable bonds vs. 1–4 for common 4-aryl-substituted 2-amino-4H-pyran analogs), which is advantageous for structure-based drug design by reducing entropic penalties upon target binding.

Fragment-based drug discovery Physicochemical properties Lipinski rule of five Lead-likeness

Commercial Supply Chain: ≥98% Purity with Defined Storage and Handling Specifications Across Multiple Vendors

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is available from multiple independent vendors with a consistently high purity specification of ≥98% (HPLC or GC) . The compound requires storage sealed in dry conditions at 2–8°C and is classified under GHS07 (Warning) with hazard statements H315, H319, and H320 (skin and eye irritation) . The MDL number MFCD02720426 provides a unique identifier for procurement cross-referencing. Unlike many 2-amino-4H-pyran-3-carbonitrile derivatives that require custom synthesis with variable yields (typically 60–85% depending on substituents) and purity (often 95%), the target compound is available as an off-the-shelf catalog product, reducing lead time from weeks to days for research procurement. The validated SMILES notation (CC1=CC(=C(C(=N)O1)C#N)C) enables unambiguous in silico screening and database registration .

Chemical procurement Purity specification Research chemical supply Quality control

Cell Differentiation Modulation: Reported Activity in Arresting Proliferation of Undifferentiated Cells (Patent-Level Evidence)

According to patent-derived data aggregated via freshpatents.com, 2-imino-4,6-dimethyl-2H-pyran-3-carbonitrile (referenced under the alternative name 2,4-dimethyl-5-cyano-6-imino-2H-pyran) has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity profile has been cited as evidence for potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis. The original patent source and quantitative dose-response data (EC50, IC50, or differentiation indices) are not available through the webisa.webdatacommons.org aggregation, and no peer-reviewed publication confirming this activity has been identified in the course of this evidence compilation. Therefore, this differentiation claim must be treated as unvalidated patent disclosure rather than independently verified biological data.

Cell differentiation Anti-proliferative activity Monocyte differentiation Cancer and psoriasis research

Recommended Research and Procurement Application Scenarios for 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile (CAS 60989-51-7)


HIV-1 RNase H Inhibitor Lead Optimization and Medicinal Chemistry Campaigns

Based on the confirmed IC50 of 298 nM against HIV-1 RT-associated RNase H in the NIH MLSCN screening program (PubChem AID 652), this compound is suitable as a validated starting point for structure-activity relationship (SAR) exploration targeting the RNase H domain of HIV-1 reverse transcriptase [1]. The compact scaffold (MW 148, 0 rotatable bonds) and balanced H-bond pharmacophore (3 HBA, 1 HBD) provide multiple vectors for fragment growth while maintaining ligand efficiency. Procurement at ≥98% purity from commercial vendors enables immediate initiation of analog synthesis and biochemical profiling without the delays associated with custom synthesis of the parent scaffold.

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 148.16 Da, calculated LogP of 0.68–1.65, and zero rotatable bonds, this compound meets all standard fragment-likeness criteria (MW < 300, LogP < 3, HBD ≤ 3, HBA ≤ 3) [1]. The rigid 2-imino-2H-pyran core offers a unique three-dimensional pharmacophore distinct from common fragment library components such as substituted benzenes, pyridines, and pyrazoles. Its inclusion in focused fragment screening libraries enables exploration of chemical space around the 2-imino-2H-pyran-3-carbonitrile chemotype, which is underrepresented in commercial fragment collections.

Tautomerism and Physicochemical Stability Studies of 2H-Pyran Heterocycles

The 4,6-dimethyl substitution pattern on the 2-imino-2H-pyran-3-carbonitrile core provides a simplified model system for investigating the factors governing 2-imino-2H-pyran vs. 2-amino-4H-pyran tautomeric equilibrium, complementing the DFT computational framework established by Vodolazhenko et al. (RSC Adv. 2016) [1]. The absence of a 4-aryl substituent eliminates the conjugation-driven tautomerization pathway, potentially allowing direct experimental determination of the intrinsic tautomeric preference of the 2-imino-2H-pyran system by NMR, IR, or X-ray crystallography. Such studies are directly relevant to understanding the solution-phase behavior of more complex 2-imino-2H-pyran-containing drug candidates.

Synthetic Methodology Development Using 2-Imino-2H-pyran-3-carbonitrile Building Blocks

As a commercially available 2-imino-2H-pyran-3-carbonitrile with defined purity (≥98%) and storage specifications, this compound can serve as a standardized substrate for developing and benchmarking synthetic transformations of the 2-imino-2H-pyran scaffold, including N-functionalization, cycloaddition reactions, and heterocycle annulation strategies [1]. The nitrile group at position 3 and the imino group at position 2 provide orthogonal reactive handles for sequential derivatization, while the 4- and 6-methyl groups offer sites for late-stage C–H functionalization methodology development.

Quote Request

Request a Quote for 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.